molecular formula C6H12O4 B2962786 2,3-Dimethoxy-2-methylpropanoic acid CAS No. 1249650-58-5

2,3-Dimethoxy-2-methylpropanoic acid

Cat. No.: B2962786
CAS No.: 1249650-58-5
M. Wt: 148.158
InChI Key: HNADYULRAQUUDI-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-2-methylpropanoic acid is an organic compound with the molecular formula C6H12O4 It is characterized by the presence of two methoxy groups and a methyl group attached to a propanoic acid backbone

Preparation Methods

The synthesis of 2,3-dimethoxy-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 2,3-dimethoxy-2-methylpropanol with a suitable carboxylic acid derivative under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of raw materials and reaction parameters is crucial to ensure cost-effectiveness and sustainability in large-scale production.

Chemical Reactions Analysis

2,3-Dimethoxy-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Reagents such as sodium hydride and alkyl halides are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield ketones, while reduction typically produces alcohols.

Scientific Research Applications

2,3-Dimethoxy-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of metabolic pathways and enzyme reactions. Its derivatives may act as inhibitors or activators of specific enzymes, providing insights into biochemical processes.

    Medicine: Research into the medicinal properties of this compound and its derivatives is ongoing

    Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.

Mechanism of Action

The mechanism by which 2,3-dimethoxy-2-methylpropanoic acid exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity for its molecular targets.

In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methoxy groups, which can stabilize reaction intermediates and transition states. This makes this compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

2,3-Dimethoxy-2-methylpropanoic acid can be compared with other similar compounds, such as:

    2,3-Dimethoxypropanoic acid: Lacks the methyl group, resulting in different reactivity and applications.

    2-Methoxy-2-methylpropanoic acid:

    2,3-Dimethoxybutanoic acid: Has an additional carbon in the backbone, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

2,3-dimethoxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(10-3,4-9-2)5(7)8/h4H2,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNADYULRAQUUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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